molecular formula C9H14O2 B1618726 2-(3-Butyn-2-yloxy)tetrahydropyran CAS No. 57188-99-5

2-(3-Butyn-2-yloxy)tetrahydropyran

Cat. No.: B1618726
CAS No.: 57188-99-5
M. Wt: 154.21 g/mol
InChI Key: NCRMIONWUHXVIT-UHFFFAOYSA-N
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Description

2-(3-Butyn-2-yloxy)tetrahydropyran is an organic compound that features a tetrahydropyranyl (THP) group attached to a butyne moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Butyn-2-yloxy)tetrahydropyran typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups. One common method involves the reaction of butyn-1-ol with dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Butyn-2-yloxy)tetrahydropyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.

    Substitution: The THP group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Acidic or basic conditions can facilitate the substitution of the THP group.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various functionalized derivatives depending on the substituent used.

Scientific Research Applications

2-(3-Butyn-2-yloxy)tetrahydropyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Butyn-2-yloxy)tetrahydropyran involves the reactivity of the THP group and the alkyne moiety. The THP group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. The alkyne moiety can undergo various reactions, such as cycloaddition and coupling reactions, to form more complex structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Tetrahydropyranyloxy)styrene
  • 3-Methyl-3-(2-tetrahydropyranyloxy)-1-propyne
  • 3-Phenyl-3-(2-tetrahydropyranyloxy)-1-propyne

Uniqueness

2-(3-Butyn-2-yloxy)tetrahydropyran is unique due to its combination of the THP protecting group and the alkyne moiety. This combination allows for versatile reactivity and protection in synthetic applications, making it a valuable compound in organic chemistry and materials science .

Properties

CAS No.

57188-99-5

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-but-3-yn-2-yloxyoxane

InChI

InChI=1S/C9H14O2/c1-3-8(2)11-9-6-4-5-7-10-9/h1,8-9H,4-7H2,2H3

InChI Key

NCRMIONWUHXVIT-UHFFFAOYSA-N

SMILES

CC(C#C)OC1CCCCO1

Canonical SMILES

CC(C#C)OC1CCCCO1

Origin of Product

United States

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